2-Amino-6-isobutoxybenzonitrile
Description
2-Amino-6-isobutoxybenzonitrile is a substituted benzonitrile derivative featuring an amino group at the 2-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 6-position of the benzene ring. These compounds are typically utilized in pharmaceutical and agrochemical research as intermediates for synthesizing heterocyclic compounds, such as quinazolines and benzothiazoles .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-6-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-14-11-5-3-4-10(13)9(11)6-12/h3-5,8H,7,13H2,1-2H3 |
InChI Key |
AYXZQHYWVIDZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-6-isobutoxybenzonitrile and its analogs:
Key Observations:
Substituent Effects on Reactivity and Solubility :
- The isobutoxy group introduces significant steric bulk and lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH). This may reduce solubility in polar solvents but enhance passive diffusion across biological membranes .
- Hydroxyl and methoxy groups increase polarity, making these analogs more suitable for aqueous-phase reactions or metal coordination .
Synthetic Utility: Halogenated derivatives (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) are preferred for Suzuki-Miyaura cross-coupling reactions due to the presence of bromine and fluorine . Hydroxy and methoxy analogs are more reactive in nucleophilic aromatic substitution, facilitating heterocycle formation .
Thermal Stability :
- Hydroxy-substituted benzonitriles exhibit lower thermal stability, often decomposing above 200°C, whereas methoxy and isobutoxy derivatives are expected to have higher melting points due to reduced hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
